molecular formula C32H43Cl2N11O12S2 B12721052 Einecs 285-881-1 CAS No. 85153-99-7

Einecs 285-881-1

Cat. No.: B12721052
CAS No.: 85153-99-7
M. Wt: 908.8 g/mol
InChI Key: UVDFWUADHYKOEO-TYYBGVCCSA-N
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Description

EINECS 285-881-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing 56,703 compounds with well-defined structures and validated physicochemical properties . The inventory serves as a benchmark for evaluating chemical safety and environmental impact, with bioavailability-related properties (e.g., solubility, logP) being critical for regulatory assessments .

Properties

CAS No.

85153-99-7

Molecular Formula

C32H43Cl2N11O12S2

Molecular Weight

908.8 g/mol

IUPAC Name

5-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C28H32Cl2N10O10S2.C4H11NO2/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;6-3-1-5-2-4-7/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2/b2-1+;

InChI Key

UVDFWUADHYKOEO-TYYBGVCCSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)O.C(CO)NCCO

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 285-881-1 involves multiple steps, starting with the preparation of 4,4’-bis[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid. This compound is then reacted with 2,2’-iminodiethanol under controlled conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to ensure optimal yield and purity. The process is closely monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Einecs 285-881-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Einecs 285-881-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Einecs 285-881-1 exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

Structural Similarity vs. Functional Divergence : Despite identical molecular formulas, ethoxy-substituted analogs exhibit reduced solubility and higher logP, impacting bioavailability .

Regulatory Coverage : A small subset of labeled compounds (e.g., 1,387 REACH Annex chemicals) can predict properties for >33,000 EINECS substances, highlighting the efficiency of read-across approaches .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity of Einecs 285-881-1?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton/carbon environments to confirm molecular structure.

  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups via characteristic absorption bands.

  • High-Performance Liquid Chromatography (HPLC) : Assess retention times against reference standards.

  • Cross-validate results with literature data to ensure consistency .

    Technique Key Parameters Detection Limit
    NMRChemical shifts, coupling constants~0.1 mmol
    MSm/z ratios, isotopic patterns~1 ppm
    FTIRWavenumbers (cm⁻¹)~1% concentration

Q. What are the established synthesis protocols for this compound?

  • Methodological Answer :

  • Step 1 : Review peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) for documented synthetic routes. Prioritize protocols with detailed reaction conditions (temperature, catalysts, solvents).
  • Step 2 : Optimize reaction yield by testing variables like stoichiometry and reaction time.
  • Step 3 : Validate reproducibility by repeating experiments ≥3 times and comparing yields/purity metrics (e.g., HPLC peak area) .

Q. How should researchers assess the purity of this compound in experimental settings?

  • Methodological Answer :

  • Quantitative HPLC : Use a C18 column with UV detection; compare peak integration to calibration curves.
  • Elemental Analysis : Verify carbon/hydrogen/nitrogen content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss to detect impurities or residual solvents.
  • Document all data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer :

  • Step 1 : Conduct meta-analysis of existing data, noting variables like measurement techniques (e.g., DSC vs. TGA for melting points).
  • Step 2 : Replicate conflicting experiments under standardized conditions (e.g., ISO guidelines).
  • Step 3 : Apply statistical tools (ANOVA, t-tests) to identify significant deviations and isolate methodological biases .
  • Example : Conflicting solubility data may arise from variations in solvent grade or temperature control.

Q. What advanced computational methods are suitable for predicting the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways, transition states, and activation energies.

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or biomolecules under varying pH/temperature.

  • Validate predictions with experimental kinetics data (e.g., rate constants from stopped-flow spectroscopy) .

    Computational Tool Application Software
    DFTElectronic structureGaussian, ORCA
    MD SimulationsSolvent interactionsGROMACS, AMBER

Q. What methodological considerations are critical when studying the stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Design : Use factorial experiments to test temperature, humidity, and light exposure.
  • Analysis : Monitor degradation products via LC-MS and quantify using external standards.
  • Ethics : Follow institutional guidelines for handling hazardous decomposition byproducts.
  • Documentation : Include raw stability data (e.g., Arrhenius plots) in supplementary files for transparency .

Methodological Frameworks for Research Design

  • PICO Framework : Define Population (compound form), Intervention (experimental variables), Comparison (control groups), and Outcome (measured properties) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (resource-wise), Interesting, Novel, Ethical, and Relevant to chemical research .

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